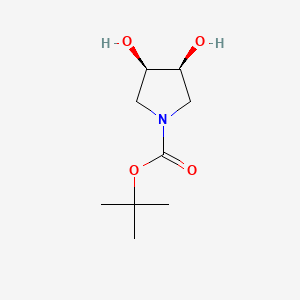![molecular formula C10H12N4 B6171633 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline CAS No. 1368886-88-7](/img/no-structure.png)
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline” is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of a wide range of substrates and high regioselectivity . A common method involves refluxing a mixture of the triazole and a suitable reagent .Molecular Structure Analysis
The molecular structure of “3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline” consists of a triazole ring attached to a methyl group and an aniline group . The InChI code for this compound is1S/C4H8N4/c1-8-3-6-7-4 (8)2-5/h3H,2,5H2,1H3 . Chemical Reactions Analysis
Triazole compounds are known to exhibit a wide range of chemical reactions. They can act as ligands in coordination chemistry and can undergo various organic transformations .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde with aniline in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "4-methyl-4H-1,2,4-triazole-3-carbaldehyde", "aniline", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 equiv) and aniline (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as dichloromethane.", "Step 4: Purify the product by column chromatography or recrystallization to obtain 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline as a white solid." ] } | |
CAS-Nummer |
1368886-88-7 |
Produktname |
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline |
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



